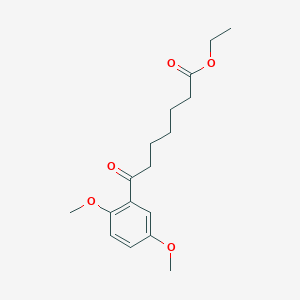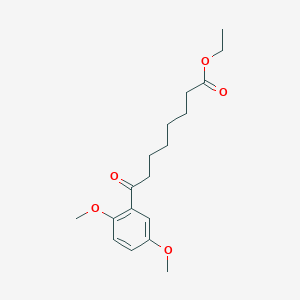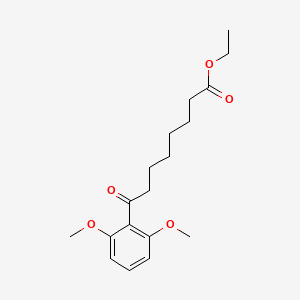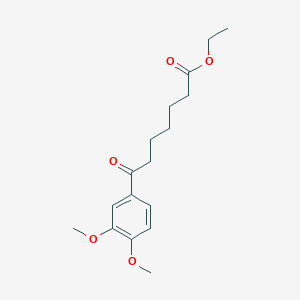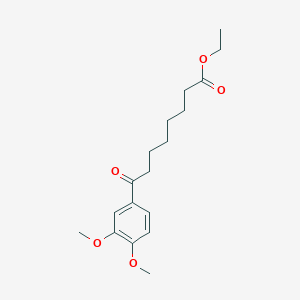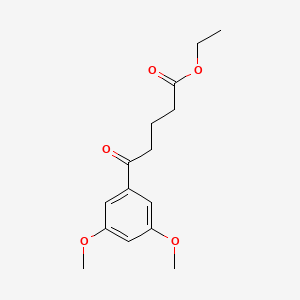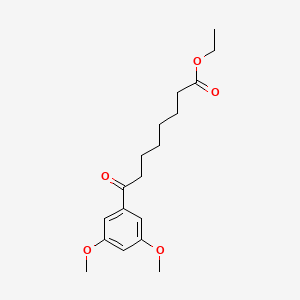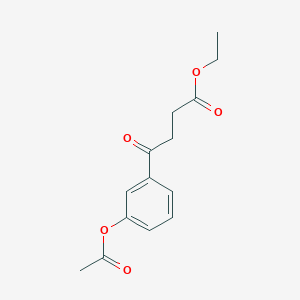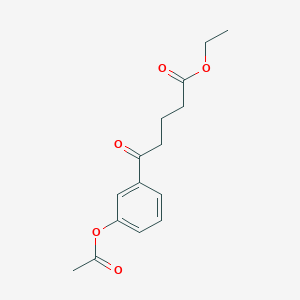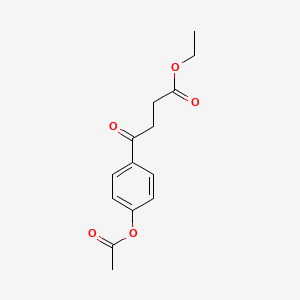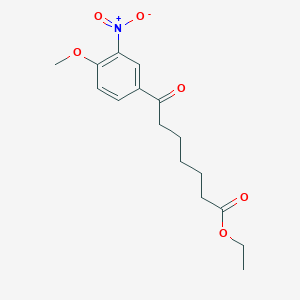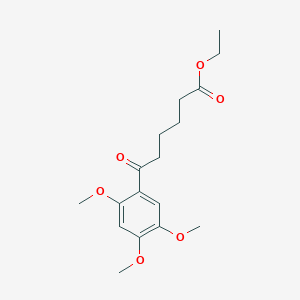
Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate
Descripción general
Descripción
Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate, also known as ETPOH, is an organic compound which is used in various scientific research applications. It is an ester of 6-oxohexanoic acid and 2,4,5-trimethoxyphenol, and is a colorless, crystalline solid. ETPOH is widely used in the synthesis of various compounds, and it has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
The study of antioxidants in various fields, including food engineering, medicine, and pharmacy, highlights the significance of compounds with antioxidant properties. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for determining the antioxidant capacity of compounds, which could be relevant for evaluating the antioxidant potential of Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate (Munteanu & Apetrei, 2021).
Neuroprotective and Antioxidant Activities
Ethyl ferulate, a phenylpropanoid with structural similarities, has been studied for its anti-inflammatory, antioxidant, and neuroprotective activities. This suggests that this compound could also be explored for similar biological activities in nutraceutical and pharmaceutical applications (Cunha et al., 2019).
Chemical Detection and Analysis
The application of canines as chemical detectors for explosives demonstrates the importance of understanding the chemical properties and detection methods of various compounds. Research in this area could involve the investigation of this compound's potential as a marker or its behavior in detection systems (Furton & Myers, 2001).
Environmental Impact and Biodegradation
The biodegradation and fate of chemicals in the environment, such as the gasoline ether oxygenate ethyl tert-butyl ether (ETBE), are crucial for assessing environmental impact and remediation strategies. Similar studies could focus on the environmental behavior and degradation pathways of this compound to ensure environmental safety (Thornton et al., 2020).
Mecanismo De Acción
It’s worth noting that compounds containing the trimethoxyphenyl (tmp) group, which is present in ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate, have been associated with diverse bioactivity effects . They have displayed notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
These compounds have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Análisis Bioquímico
Biochemical Properties
Ethyl 6-(2,4,5-trimethoxyphenyl)-6-oxohexanoate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group within the compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to the inhibition of these enzymes, which is crucial for its potential anti-cancer properties . Additionally, the compound may interact with histone lysine-specific demethylase 1 (HLSD1) and activin receptor-like kinase-2 (ALK2), further influencing cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to the inhibition of cell proliferation . Moreover, its effects on Hsp90 and TrxR can induce cellular stress responses and apoptosis in cancer cells . The compound’s impact on gene expression may also involve the regulation of genes associated with cell cycle control and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit enzymes such as tubulin and Hsp90 by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of microtubule dynamics and the induction of cellular stress responses. Additionally, the compound’s interaction with TrxR can result in the inhibition of thioredoxin reductase activity, leading to increased oxidative stress and apoptosis in cancer cells . Changes in gene expression may also occur due to the compound’s effects on histone demethylation and kinase activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects may also be present, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which may have different biological activities. The compound’s effects on metabolic flux and metabolite levels can also impact cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound may be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation. The compound’s distribution within tissues may also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, its interaction with tubulin may localize it to the cytoskeleton, where it can disrupt microtubule dynamics . Additionally, the compound’s effects on histone demethylation may involve its localization to the nucleus, where it can influence gene expression and chromatin structure.
Propiedades
IUPAC Name |
ethyl 6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-5-23-17(19)9-7-6-8-13(18)12-10-15(21-3)16(22-4)11-14(12)20-2/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOUPCXFWYHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257651 | |
| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951887-91-5 | |
| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4,5-trimethoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



